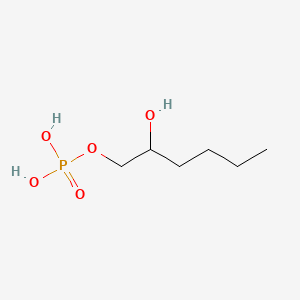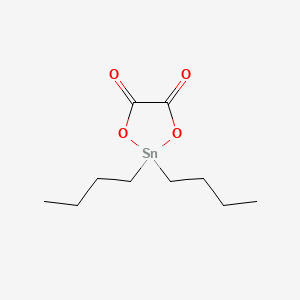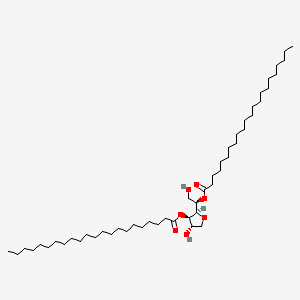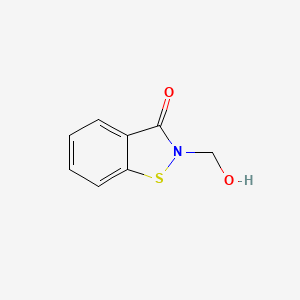
N-(Hydroxymethyl)-1,2-benzisothiazolin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Hydroxymethyl)-1,2-benzisothiazolin-3-one is a chemical compound known for its versatile applications in various fields. It is a derivative of benzisothiazolinone, characterized by the presence of a hydroxymethyl group attached to the nitrogen atom. This compound is widely used in industrial and research settings due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Hydroxymethyl)-1,2-benzisothiazolin-3-one typically involves the reaction of benzisothiazolinone with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes hydroxymethylation to yield the desired product. The reaction conditions often include the use of aqueous formaldehyde (37-41%) and a basic medium such as sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound is carried out on a larger scale using similar reaction conditions. The process involves the continuous addition of formaldehyde to a solution of benzisothiazolinone in the presence of a base, followed by purification steps to isolate the final product. The industrial production methods are optimized for high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Hydroxymethyl)-1,2-benzisothiazolin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzisothiazolinone compounds.
Wissenschaftliche Forschungsanwendungen
N-(Hydroxymethyl)-1,2-benzisothiazolin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the formulation of preservatives, biocides, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(Hydroxymethyl)-1,2-benzisothiazolin-3-one involves its interaction with cellular components, leading to the disruption of essential biological processes. The hydroxymethyl group plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit the growth of microorganisms by interfering with their metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzisothiazolinone: The parent compound without the hydroxymethyl group.
N-Methyl-1,2-benzisothiazolin-3-one: A similar compound with a methyl group instead of a hydroxymethyl group.
N-Chloromethyl-1,2-benzisothiazolin-3-one: A derivative with a chloromethyl group.
Uniqueness
N-(Hydroxymethyl)-1,2-benzisothiazolin-3-one is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and potential applications. This functional group allows for a broader range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
7035-94-1 |
|---|---|
Molekularformel |
C8H7NO2S |
Molekulargewicht |
181.21 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C8H7NO2S/c10-5-9-8(11)6-3-1-2-4-7(6)12-9/h1-4,10H,5H2 |
InChI-Schlüssel |
CUNHGCGTIAEQRA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(S2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



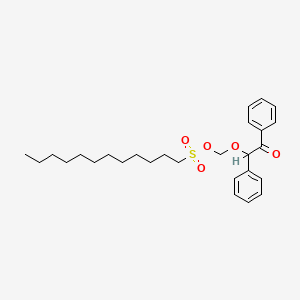

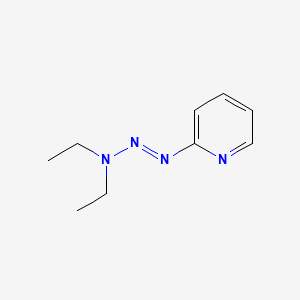
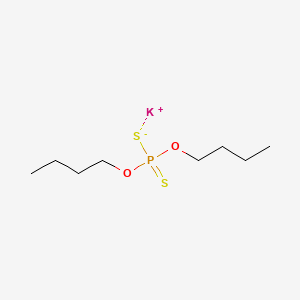
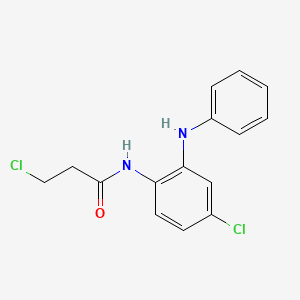
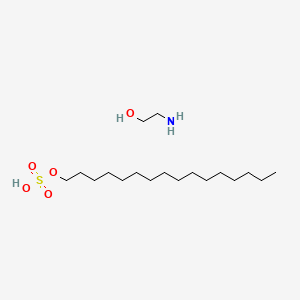

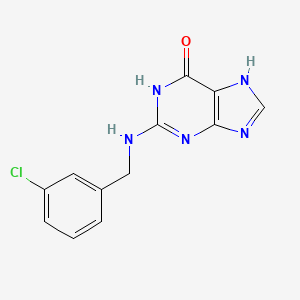
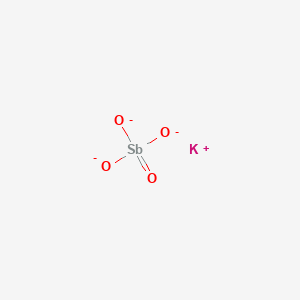
![3,3-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]](/img/structure/B12663991.png)
